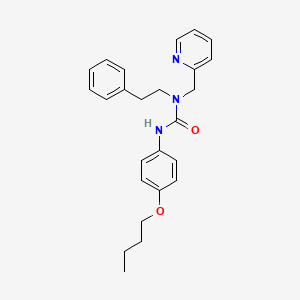

3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea

Beschreibung

3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is a synthetic urea derivative characterized by a tri-substituted urea backbone. Its structure features:

- 4-Butoxyphenyl group: A lipophilic substituent at the N3 position.

The compound’s synthesis likely involves multi-step nucleophilic substitutions, with crystallographic validation via programs like SHELX .

Eigenschaften

IUPAC Name |

3-(4-butoxyphenyl)-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O2/c1-2-3-19-30-24-14-12-22(13-15-24)27-25(29)28(20-23-11-7-8-17-26-23)18-16-21-9-5-4-6-10-21/h4-15,17H,2-3,16,18-20H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUJAHBIDZKNOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea typically involves multi-step organic reactions. One common approach is the reaction of 4-butoxyaniline with phenethyl isocyanate to form the intermediate urea derivative. This intermediate is then reacted with 2-pyridinemethanol under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. Purification techniques such as recrystallization or chromatography are employed to isolate the compound from by-products and impurities.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl or pyridinyl rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Urea-Based Cytokinins

The compound shares key motifs with cytokinin-like urea derivatives, notably 2PU-3 and 4PU-30 ():

Table 1: Structural and Predicted Physicochemical Properties

*LogP values calculated using fragment-based methods.

Key Observations:

- Lipophilicity : The 4-butoxyphenyl group in the target compound increases LogP (4.5 vs. 2.3–2.8 in analogs), suggesting enhanced membrane permeability but reduced aqueous solubility.

- Bioactivity : 2PU-3 and 4PU-30 are established cytokinins, implying that the target compound’s urea scaffold may confer similar plant-growth regulatory effects. The phenethyl substituent could modulate receptor binding compared to smaller groups in analogs.

Substituent-Driven Functional Divergence

A. 4-Butoxyphenyl vs. Halogenated Aryl Groups

- The 4-butoxyphenyl group (target compound) introduces steric bulk and electron-donating properties, contrasting with the electron-withdrawing 4-chlorophenyl (2PU-3) or 2-chloropyridinyl (4PU-30). This difference may alter interactions with cytokinin receptors or enzymatic active sites.

- Dyclonine Hydrochloride (), a non-urea compound with a 4-butoxyphenyl group, exhibits local anesthetic activity. This highlights the role of the urea backbone in cytokinin-like effects versus propanone-based mechanisms .

B. Dual N1-Substituents

- This could influence binding kinetics or metabolic stability.

Q & A

Q. What established synthetic routes are available for 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea, and how are intermediates characterized?

The compound is typically synthesized via stepwise coupling reactions. A common approach involves:

- Step 1 : Condensation of 4-butoxyphenyl isocyanate with a phenethylamine derivative.

- Step 2 : Subsequent reaction with pyridin-2-ylmethylamine to introduce the pyridine moiety. Intermediates are characterized using 1H NMR (to confirm substitution patterns) and IR spectroscopy (to verify urea C=O stretching at ~1630–1680 cm⁻¹). Final purity is assessed via HPLC or melting point analysis .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this urea derivative?

- 1H NMR : Key signals include the urea NH protons (δ 8.5–9.5 ppm) and aromatic protons from the butoxyphenyl (δ 6.8–7.5 ppm) and pyridine (δ 7.2–8.6 ppm) groups.

- IR Spectroscopy : Urea carbonyl stretches (~1640–1680 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) confirm functional groups.

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

Q. What are the common challenges in purifying this compound, and how are they mitigated?

Challenges include:

- Low solubility : Use polar aprotic solvents (e.g., DMF, DMSO) for recrystallization.

- Byproduct formation : Optimize stoichiometry (e.g., 1:1.2 molar ratio for amine-isocyanate coupling) and employ column chromatography with silica gel (ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) methodologies optimize reaction conditions for high-purity synthesis?

DoE involves:

- Factor screening : Test variables (temperature, catalyst loading, solvent polarity) using a fractional factorial design.

- Response surface modeling : Identify optimal conditions (e.g., 60°C, 10 mol% catalyst in THF) to maximize yield (>80%) and purity (>98%).

- Validation : Confirm reproducibility via triplicate runs .

Q. What strategies address discrepancies in biological activity data across studies involving phenylurea derivatives?

Discrepancies may arise from:

- Assay variability : Standardize cell lines (e.g., MCF-7 for anticancer studies) and incubation times (48–72 hours).

- Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance activity). Use SAR analysis to correlate modifications (e.g., pyridine vs. quinoline) with IC₅₀ values .

Q. How can continuous-flow chemistry improve the scalability and safety of synthesizing this compound?

Flow chemistry offers:

- Precise temperature control : Minimize exothermic risks during isocyanate reactions.

- In-line purification : Integrate scavenger resins to remove unreacted amines.

- Scalability : Achieve gram-scale synthesis with >90% yield by optimizing residence time (e.g., 30 minutes) and flow rates (0.5 mL/min) .

Q. What computational methods support mechanistic studies of this urea derivative’s biological targets?

- Molecular docking : Predict binding affinity to kinases (e.g., EGFR) using AutoDock Vina.

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR modeling : Relate logP values to membrane permeability for lead optimization .

Data Analysis and Methodological Frameworks

Q. How should researchers design a structure-activity relationship (SAR) study for substituent modifications?

- Variable selection : Modify substituents on the phenyl (e.g., -OCH₃, -CF₃) and pyridine (e.g., -CH₃, -Cl) groups.

- Biological testing : Measure IC₅₀ against cancer cell lines (e.g., HepG2, A549) and compare to controls (e.g., sorafenib).

- Statistical analysis : Use ANOVA to identify significant activity trends (p < 0.05) .

Q. What protocols validate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.